TAK-901-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

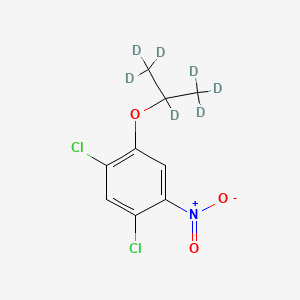

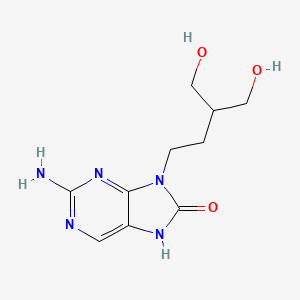

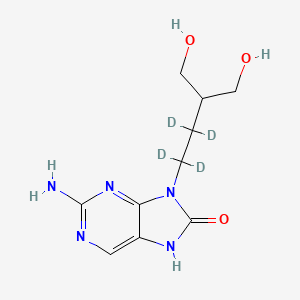

TAK-901-d3 is an investigational, multitargeted Aurora B kinase inhibitor derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A .

Synthesis Analysis

TAK-901-d3 is derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B . More detailed information about the synthesis process is not available in the retrieved sources.Chemical Reactions Analysis

TAK-901-d3 is a tight-binding inhibitor of Aurora B . It suppresses cellular histone H3 phosphorylation and induces polyploidy . More detailed information about the chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis

The molecular weight of TAK-901-d3 is 507.66 . More detailed information about the physical and chemical properties is not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Biological Characterization

TAK-901 is an investigational, multitargeted Aurora B kinase inhibitor with significant potential in cancer therapy. It exhibits potent activity against multiple human solid tumor types and several leukemia models. The inhibitor leads to suppression of cellular histone H3 phosphorylation and induces polyploidy, effectively inhibiting cell proliferation in various human cancer cell lines (Farrell et al., 2013).

Synergistic Effects with BCL-xL Inhibition

Research indicates that TAK-901 synergizes with BCL-xL inhibition, inducing active BAX in cancer cells. This synergy points to a potential combination therapy strategy in cancer treatment, particularly enhancing the cell growth-inhibitory effect of TAK-901 (Murai et al., 2017).

Impact on Acute Myeloid Leukemia Pathogenesis

TAK-901 demonstrates significant preclinical activity against acute myeloid leukemia (AML). It antagonizes AML pathogenesis by targeting Aurora kinases and other oncogenic kinases, disrupting AML cell viability, triggering apoptosis, and prolonging overall survival in AML mouse models (Griffin et al., 2011).

Targeting in Inflammatory Disorders and Cancer

The targeting of TAK1, a kinase with critical roles in stress responses, immunity, inflammation, and cancer, represents a potential therapeutic avenue. TAK1 is a key regulator in inflammatory and immune signaling pathways, making it a target for new therapeutic options in inflammatory disorders and cancer (Sakurai, 2012).

Role in Immune Signaling

TAK1 plays a significant role in immune signaling, with varying functions depending on the cell type. It acts as a positive regulator in most cell types but has a negative regulatory role in neutrophils. Understanding the cell-type-specific functions of TAK1 is crucial for developing targeted therapies in immune-related diseases (Ajibade et al., 2013).

TAK1 in Liver Physiology and Carcinogenesis

TAK1 regulates liver physiology and diseases, including tumor initiation, progression, and metastasis. Insights into the role of TAK1 in liver diseases are critical for developing therapeutic strategies targeting this kinase (Roh et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

1346603-28-8 |

|---|---|

Produktname |

TAK-901-d3 |

Molekularformel |

C28H32N4O3S |

Molekulargewicht |

507.667 |

IUPAC-Name |

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide |

InChI |

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3 |

InChI-Schlüssel |

WKDACQVEJIVHMZ-GKOSEXJESA-N |

SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=CC(=CN=C4N3)C)C)C(=O)NC5CCN(CC5)C |

Synonyme |

5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)

![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)